

AJ2-30: A Comparative Analysis of Selectivity for the SLC15A4 Transporter

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AJ2-30

Cat. No.: B11935817

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For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the cross-reactivity of the novel SLC15A4 inhibitor, **AJ2-30**, with other SLC family transporters. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying pathways and workflows.

Executive Summary

AJ2-30 is a potent and selective inhibitor of the solute carrier (SLC) family member SLC15A4, a transporter implicated in autoimmune and inflammatory diseases.^{[1][2]} Experimental evidence demonstrates that **AJ2-30** effectively inhibits SLC15A4-mediated signaling pathways with high specificity. Notably, it exhibits no inhibitory activity against the closely related family member, SLC15A3, which shares the highest sequence similarity with SLC15A4.^{[1][3]} This high degree of selectivity is a critical attribute for a therapeutic candidate, minimizing the potential for off-target effects.

Cross-Reactivity Data

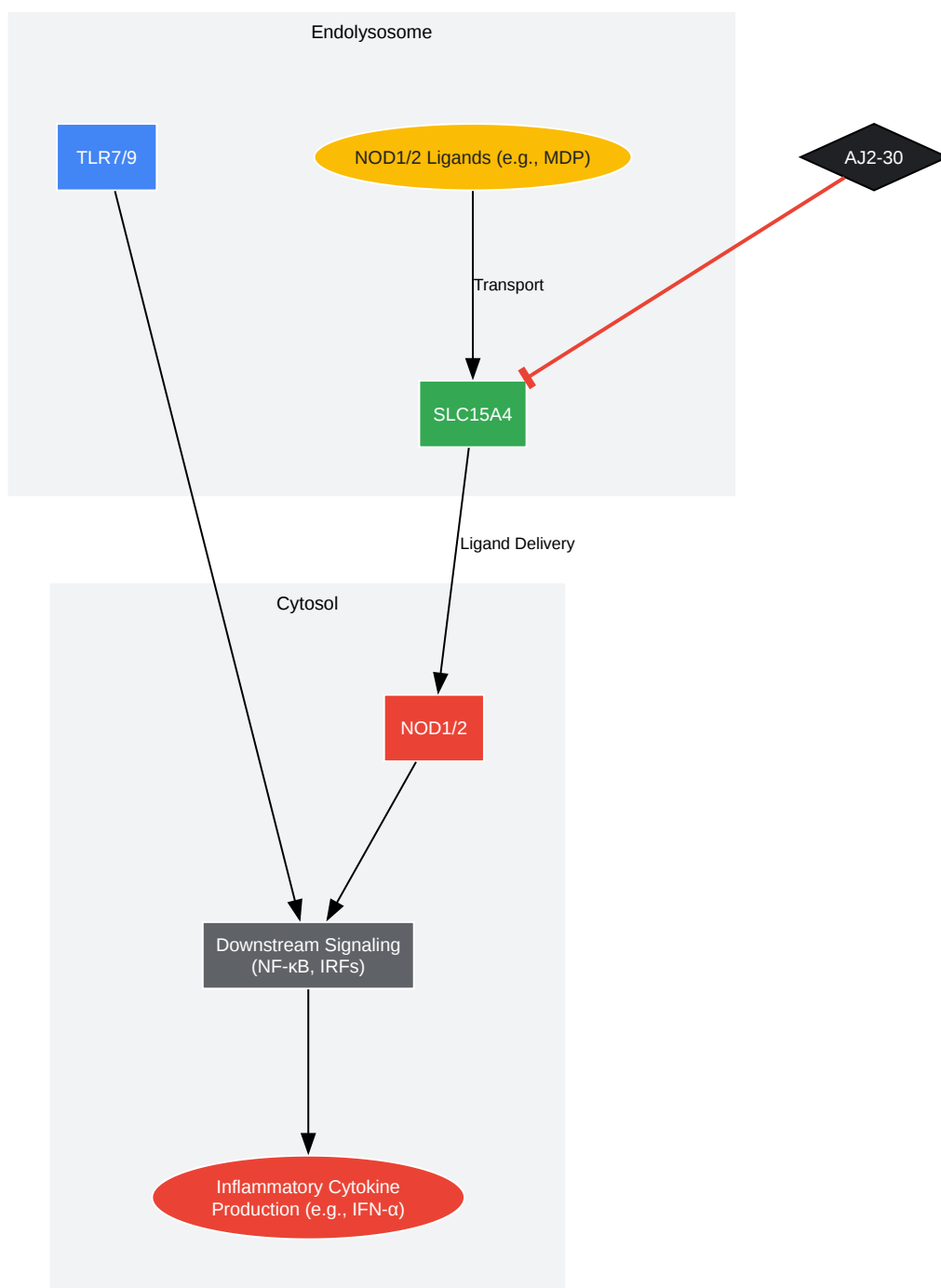
The selectivity of **AJ2-30** has been primarily evaluated against its closest homolog, SLC15A3. The data clearly indicates a lack of cross-reactivity.

Transporter	Target/Function	AJ2-30 Activity	IC50	Reference
SLC15A4	MDP Transport Inhibition	Active	2.6 μ M	[3]
IFN- α Suppression	Active	1.8 μ M	[3]	
SLC15A3	NOD2 Ligand Transport	Inactive	No activity observed	[1][3]

Further supporting its selectivity, cell-free profiling of **AJ2-30** at a concentration of 10 μ M against a broad panel of 468 kinases revealed minimal interaction, with only three kinases (MAPKAPK2, PHKG2, and ERBB3) identified as weak interacting partners.[1] While comprehensive screening data across a wider range of SLC transporters is not yet publicly available, the existing data strongly suggests a high degree of selectivity for SLC15A4.

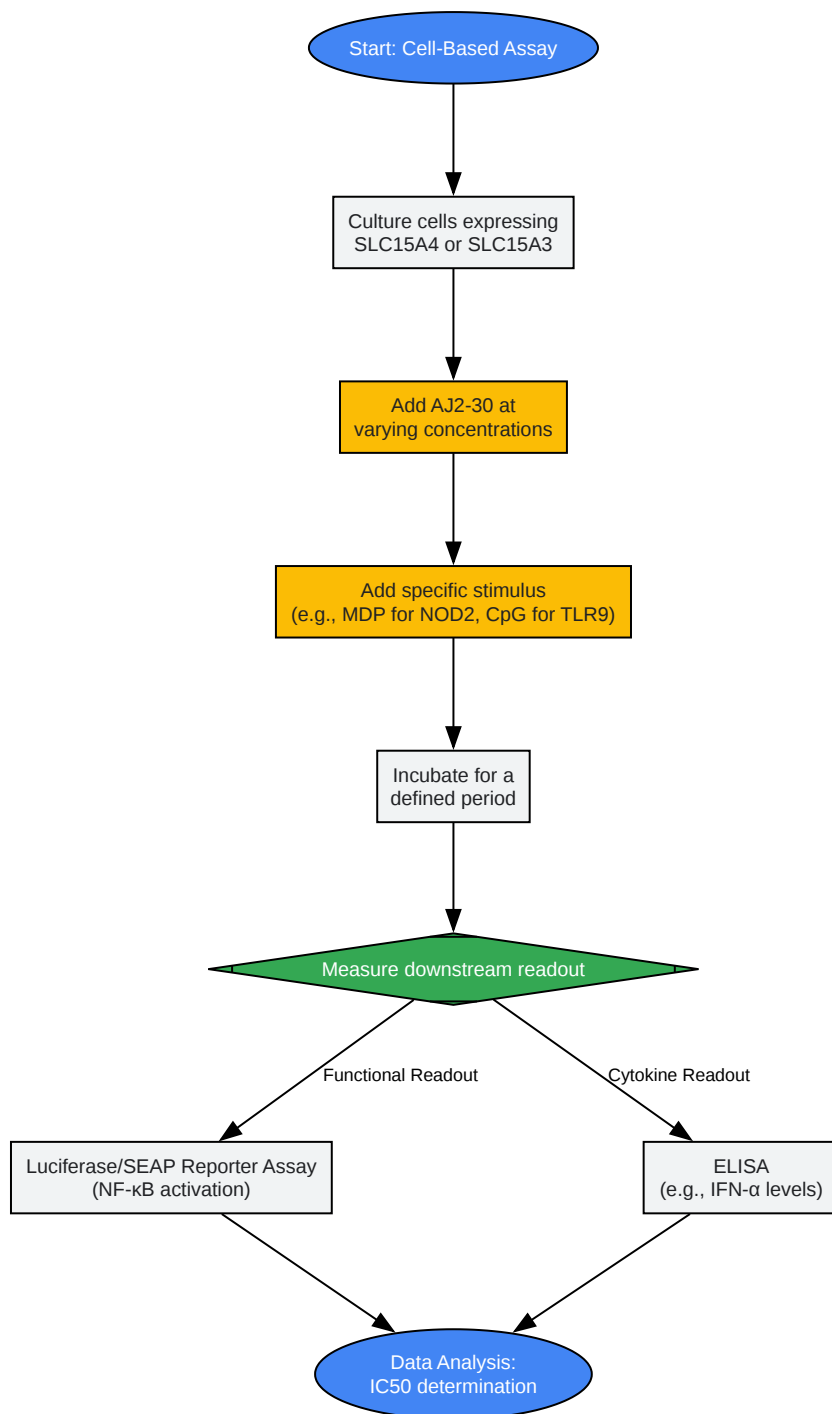
Signaling Pathway and Experimental Workflow

To understand the context of **AJ2-30**'s activity and how its selectivity is assessed, the following diagrams illustrate the relevant biological pathway and the experimental workflow used in its characterization.



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Figure 1: Simplified signaling pathway of SLC15A4 and the inhibitory action of **AJ2-30**.



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References

- 1. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. SLC Transporter Inhibition | Evotec [evotec.com]
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